Chlormadinol-d7
Description
Chlormadinol-d7 (CAS: 20047-75-0-d7) is a deuterium-labeled isotopologue of Chlormadinol, a synthetic steroid derivative. Its molecular formula is C21H22D7ClO3, with a molecular weight of 371.95 g/mol . This compound is primarily used as an analytical reference standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to enable precise quantification of non-deuterated Chlormadinol in biological and pharmaceutical matrices. The incorporation of seven deuterium atoms at specific positions reduces interference from endogenous compounds, enhancing analytical sensitivity and accuracy .
Properties
Molecular Formula |
C₂₁H₂₂D₇ClO₃ |
|---|---|
Molecular Weight |
371.95 |
Synonyms |
(3β)-6-Chloro-3,17-dihydroxypregna-4,6-dien-20-one-d7; 6-Chloro-3β,17-dihydroxypregna-4,6-dien-20-one-d7; Clogestone-d7; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of Chlormadinol-d7
This compound belongs to a class of pregnane-derived steroids with modifications at the C3, C6, and C17 positions. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Modifications | Primary Application |
|---|---|---|---|---|---|
| Chlormadinol | C21H29ClO3 | 364.91 | 20047-75-0 | Non-deuterated parent compound | Pharmacological studies |
| Chlormadinol Acetate | C23H31ClO4 | 406.94 | 3114-44-1 | Acetyl group at C17 | Steroid hormone research |
| Chlormadinol Acetate-d7 | C23H24D7ClO4 | 413.99 | 3114-44-1-d7 | Deuterated + acetylated at C17 | Quantification in complex matrices |
| Chlormadinone Acetate | C23H29ClO4 | 404.93 | 302-22-7 | C6-chloro, C17-acetate | Progestin therapy |
| Propranolol-d7 | C16H13D7NO2 | 273.38 | 130964-24-6 | Deuterated β-blocker analog | Cardiovascular drug assays |
Structural Insights :
- Deuterium Labeling: this compound replaces seven hydrogen atoms with deuterium, typically at metabolically stable positions to avoid isotopic exchange. This modification minimizes chromatographic co-elution issues in MS analysis compared to its non-deuterated counterpart .
- Functional Group Variations: Chlormadinol Acetate introduces an acetyl group at C17, altering polarity and retention times in reverse-phase chromatography. Chlormadinone Acetate, a structural cousin, shares the C6-chloro substitution but differs in stereochemistry, affecting receptor binding .
Analytical Performance Comparison
Sensitivity and Selectivity
- This compound vs. Chlormadinol: In LC-MS/MS assays, this compound exhibits a >95% reduction in matrix effects due to isotopic separation from endogenous Chlormadinol. This ensures reliable calibration curves in pharmacokinetic studies .
- This compound vs. Propranolol-d7: Both deuterated standards improve signal-to-noise ratios, but this compound’s larger molecular weight (371.95 vs. 273.38 g/mol) necessitates optimized ionization parameters (e.g., higher collision energy in MS) .
Key Research Findings
Isotopic Purity: this compound from TRC and Beijing Laiyao Biotech () has isotopic enrichment ≥99%, critical for avoiding "cross-talk" in high-resolution MS .
Cost-Effectiveness: At ~$300/10 mg (), this compound is priced comparably to other deuterated standards (e.g., Propranolol-d7), justifying its use in large-scale studies.
Regulatory Compliance: this compound meets EMA and CHMP guidelines for reference standards, ensuring validity in regulatory submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
